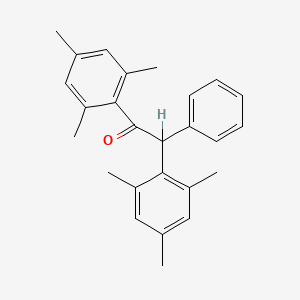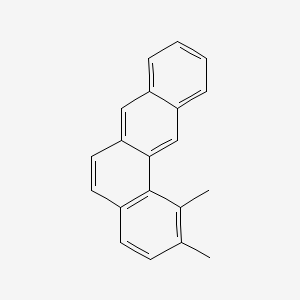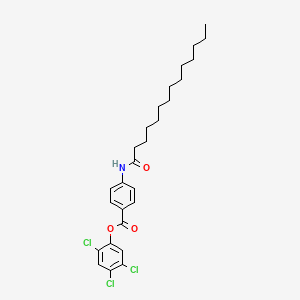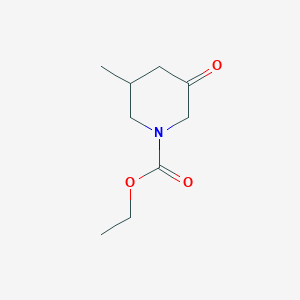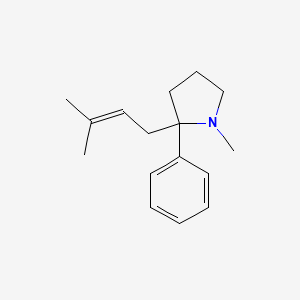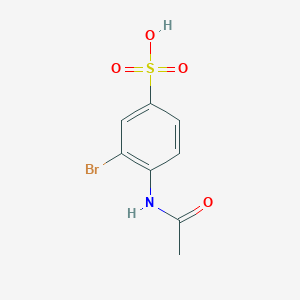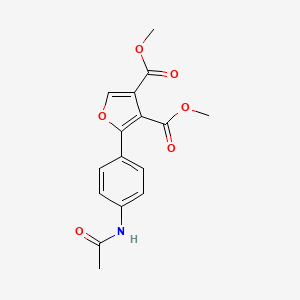
Dimethyl 2-(4-acetamidophenyl)furan-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(4-acetamidophenyl)furan-3,4-dicarboxylate is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with two ester groups and a 4-acetamidophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(4-acetamidophenyl)furan-3,4-dicarboxylate typically involves the reaction of 4-acetamidophenylboronic acid with dimethyl furan-3,4-dicarboxylate under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(4-acetamidophenyl)furan-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-3,4-dicarboxylic acid derivatives.
Reduction: Dimethyl 2-(4-hydroxyphenyl)furan-3,4-dicarboxylate.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-(4-acetamidophenyl)furan-3,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of dimethyl 2-(4-acetamidophenyl)furan-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3,4-furandicarboxylate: Lacks the 4-acetamidophenyl group, making it less versatile in biological applications.
Dimethyl 2-(4-hydroxyphenyl)furan-3,4-dicarboxylate: Similar structure but with a hydroxyl group instead of an acetamido group, leading to different chemical reactivity and biological activity.
Dimethyl 2-(4-nitrophenyl)furan-3,4-dicarboxylate: Contains a nitro group, which can significantly alter its electronic properties and reactivity.
Uniqueness
Dimethyl 2-(4-acetamidophenyl)furan-3,4-dicarboxylate is unique due to the presence of the acetamido group, which enhances its potential for hydrogen bonding and biological interactions. This makes it a valuable compound for applications in drug development and materials science.
Properties
CAS No. |
82577-48-8 |
|---|---|
Molecular Formula |
C16H15NO6 |
Molecular Weight |
317.29 g/mol |
IUPAC Name |
dimethyl 2-(4-acetamidophenyl)furan-3,4-dicarboxylate |
InChI |
InChI=1S/C16H15NO6/c1-9(18)17-11-6-4-10(5-7-11)14-13(16(20)22-3)12(8-23-14)15(19)21-2/h4-8H,1-3H3,(H,17,18) |
InChI Key |
QJAJGQZELDBPSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=C(C(=CO2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[1-(phenylsulfanyl)propyl]silane](/img/structure/B14434653.png)
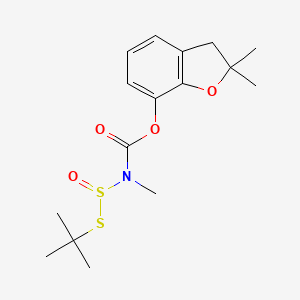
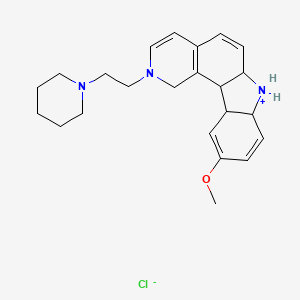
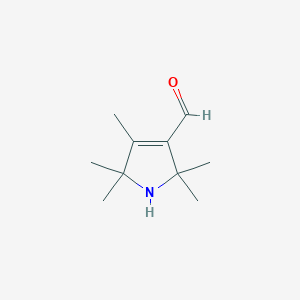
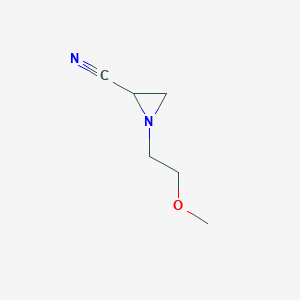
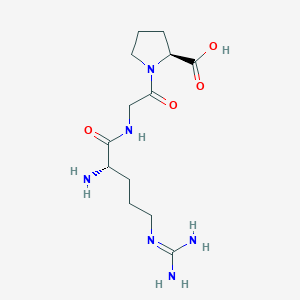
![2-[(Ethenylsulfanyl)methyl]oxirane](/img/structure/B14434683.png)
![8,10-Dichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14434687.png)
